4-bromo-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole is a chemical compound characterized by its bromine, fluorine, and methoxy functional groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including halogenation and alkylation reactions. One common method involves the bromination of 1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole using bromine in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles such as alkyl halides or amines under suitable conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: In the chemical industry, it is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-bromo-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.
Comparison with Similar Compounds
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole
4-Bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole
Uniqueness: 4-Bromo-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-3-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2N2O/c1-13-4-6-5(8)2-12(11-6)3-7(9)10/h2,7H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEUGZVCXOEAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1Br)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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